molecular formula C13H27BrO B6258511 1-bromo-9-(tert-butoxy)nonane CAS No. 844640-24-0

1-bromo-9-(tert-butoxy)nonane

Cat. No. B6258511
CAS RN: 844640-24-0
M. Wt: 279.3
InChI Key:
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Description

1-Bromo-9-(tert-butoxy)nonane (1-BTBN) is a branched-chain aliphatic hydrocarbon containing nine carbon atoms and one bromine atom. It is a colorless liquid that is insoluble in water and slightly soluble in organic solvents. It is a structural isomer of 1-butanol and is used in a variety of synthetic and industrial processes. It is also used as a reagent in the synthesis of various organic compounds.

Mechanism of Action

1-bromo-9-(tert-butoxy)nonane undergoes a variety of reactions depending on the conditions used. It can react with acids to form bromoalkanes, or it can react with bases to form tert-butyl bromide. It can also react with other aliphatic compounds to form alkyl bromides. In addition, 1-bromo-9-(tert-butoxy)nonane can be used in the synthesis of a range of organometallic compounds.
Biochemical and Physiological Effects
1-bromo-9-(tert-butoxy)nonane is a relatively inert compound and does not have any known biochemical or physiological effects. It is not known to be toxic to humans or animals, and it is not considered to be a carcinogen.

Advantages and Limitations for Lab Experiments

1-bromo-9-(tert-butoxy)nonane has several advantages for use in laboratory experiments. It is a relatively stable compound and does not react with many other compounds. It is also relatively inexpensive and easy to obtain. However, 1-bromo-9-(tert-butoxy)nonane is not soluble in water and must be used in an organic solvent.

Future Directions

1-bromo-9-(tert-butoxy)nonane has a wide range of potential applications in scientific research. It can be used as a reagent in the synthesis of a variety of organic compounds, including polymers, organometallic compounds, and 1-alkyl-2-methyl-3-phenylindoles. It can also be used as a catalyst in the synthesis of a range of organometallic compounds. In addition, 1-bromo-9-(tert-butoxy)nonane can be used in the synthesis of a range of pharmaceuticals and drug delivery systems. Further research is needed to explore the potential of 1-bromo-9-(tert-butoxy)nonane in these areas.

Synthesis Methods

1-bromo-9-(tert-butoxy)nonane is synthesized by the bromination of tert-butanol, an alcohol with four carbon atoms and one hydroxyl group, using bromine as the oxidizing agent. The reaction is carried out in an organic solvent, usually ethyl ether, at a temperature of 0°C to 5°C. The reaction produces 1-bromo-9-(tert-butoxy)nonane and tert-butyl bromide as the main products.

Scientific Research Applications

1-bromo-9-(tert-butoxy)nonane is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds such as 1-alkyl-2-methyl-3-phenylindoles and 4-aminopyridines. It is also used to synthesize a range of polymers, including poly(methyl methacrylate) and poly(ethylene glycol). In addition, 1-bromo-9-(tert-butoxy)nonane is used as a catalyst in the synthesis of various organometallic compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-bromo-9-(tert-butoxy)nonane can be achieved through a substitution reaction of 1-nonanol with tert-butyl bromide in the presence of a strong acid catalyst, followed by bromination of the resulting product with elemental bromine.", "Starting Materials": [ "1-nonanol", "tert-butyl bromide", "strong acid catalyst", "elemental bromine" ], "Reaction": [ "Step 1: Mix 1-nonanol and tert-butyl bromide in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.", "Step 2: Heat the mixture under reflux for several hours to allow the substitution reaction to occur, forming 1-tert-butoxy-nonane.", "Step 3: Cool the reaction mixture and extract the product with a non-polar solvent, such as diethyl ether or hexane.", "Step 4: Add elemental bromine to the extracted product and stir the mixture for several hours at room temperature.", "Step 5: Purify the product by distillation or column chromatography to obtain 1-bromo-9-(tert-butoxy)nonane." ] }

CAS RN

844640-24-0

Product Name

1-bromo-9-(tert-butoxy)nonane

Molecular Formula

C13H27BrO

Molecular Weight

279.3

Purity

95

Origin of Product

United States

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